molecular formula C8H16ClNO2 B1378927 Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride CAS No. 1408076-18-5

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride

Cat. No. B1378927
M. Wt: 193.67 g/mol
InChI Key: FMMZLCYSKLNGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride, also known as BAM, is a chemical compound that belongs to the class of amino acids . It is a white to off-white crystalline powder and is used as a reagent in organic synthesis.


Molecular Structure Analysis

The molecular weight of this compound is 193.67 . Its IUPAC name is ethyl (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride . The InChI code is 1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8+; .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator . The shipping temperature is room temperature .

Scientific Research Applications

Synthesis and Properties

  • Synthesis of Cyclobutane Derivatives : Similar compounds to Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride, like cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, have been synthesized starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. These compounds exhibit different pKa values for their amino and carboxylic acid groups, indicating unique physical-chemical properties (Chernykh et al., 2016).
  • Physical Chemical Properties of Cyclobutane Analogues : Studies have synthesized and explored the physical chemical properties of cyclobutane analogues such as cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids. These compounds serve as conformationally restricted analogues of threonine and display different pKa values and crystal structures (Feskov et al., 2017).

Application in Chemical Reactions

  • Photochemical Reaction Synthesis : The [2+2] photocycloaddition of uracil derivatives with ethylene is a method to synthesize a range of C1- and C2-substituted cis-cyclobutane β-amino acids. This highlights the versatility of cyclobutane derivatives in synthetic organic chemistry (Gauzy et al., 2006).

Biomedical Applications

  • Antagonist Activity and Anticonvulsant Action : A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, structurally similar to Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride, have been evaluated for antagonism at excitatory amino acid receptor sites and for anticonvulsant activity. These studies showcase the potential of cyclobutane derivatives in developing pharmaceutical agents (Gaoni et al., 1994).

Synthesis of Stereopure Amino Acids

  • Enantiomerically Pure Stereoisomers : The synthesis of all stereoisomers of 1-amino-2-phenylcyclobutanecarboxylic acid, including methods to obtain enantiomerically pure N-protected amino acids, has been explored. This research contributes to the broader field of developing stereospecific amino acid analogues for various applications (Lasa et al., 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if in eyes .

properties

IUPAC Name

ethyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMZLCYSKLNGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride
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Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride
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Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride
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Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride
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Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride

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